METHYL 2-{[(7E)-3-CYANO-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE
Description
This compound features a cyclopenta[b]pyridine core substituted with two thiophen-2-yl groups, a cyano (-CN) group, a sulfanyl (-S-) linkage, and a methyl ester (-COOCH₃). The E-configuration at the 7-position (due to the methylidene group) likely influences steric and electronic properties, impacting reactivity and intermolecular interactions .
Properties
IUPAC Name |
methyl 2-[[(7E)-3-cyano-4-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-5,6-dihydrocyclopenta[b]pyridin-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S3/c1-25-18(24)12-28-21-16(11-22)19(17-5-3-9-27-17)15-7-6-13(20(15)23-21)10-14-4-2-8-26-14/h2-5,8-10H,6-7,12H2,1H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXSQXFUFGEOHA-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C(=C2CCC(=CC3=CC=CS3)C2=N1)C4=CC=CS4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CSC1=C(C(=C2CC/C(=C\C3=CC=CS3)/C2=N1)C4=CC=CS4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(7E)-3-CYANO-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. The process begins with the formation of the cyclopenta[b]pyridine core, followed by the introduction of the thiophene and cyano groups. Common reagents include thiophene derivatives, cyanoacetic acid, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(7E)-3-CYANO-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of the cyano group to an amine.
Substitution: Electrophilic substitution on the thiophene ring.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
METHYL 2-{[(7E)-3-CYANO-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of METHYL 2-{[(7E)-3-CYANO-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Attributes:
- Core structure : Cyclopenta[b]pyridine (fused bicyclic system).
- Substituents: Thiophen-2-yl (×2), cyano, sulfanyl, methyl ester.
- Functional groups : Ester (-COOCH₃), nitrile (-CN), thioether (-S-).
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Estimated based on structural analogy; †Predicted via fragment-based methods (higher lipophilicity due to thiophenes); ‡Inferred from (TBAF-mediated steps); §.
Detailed Research Findings
Physicochemical Properties
- Lipophilicity : The target compound’s XLogP3 (~4.2) exceeds that of its ethyl ester analog (2.5) due to thiophene’s aromatic hydrophobicity and extended π-system .
- Solubility : Poor aqueous solubility (predicted) but soluble in DMSO or THF, similar to ’s ethynyl-thiophene derivative.
Structural and Electronic Comparisons
- Thiophene vs. Phenyl : Thiophene’s electron-rich sulfur atom enhances charge-transfer capabilities compared to phenyl, making the target compound more suitable for conductive materials .
Biological Activity
Methyl 2-{[(7E)-3-cyano-4-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on current research findings.
Chemical Structure and Properties
The compound features a thiophene ring, a cyano group, and a cyclopenta[b]pyridine structure. Its molecular formula is , indicating the presence of sulfur and nitrogen heteroatoms which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the cyclopenta[b]pyridine core, followed by the introduction of thiophene and cyano groups. Common reagents include thiophene derivatives and cyanoacetic acid, often utilizing catalysts to enhance reaction efficiency.
Antimicrobial Properties
Research has indicated that compounds related to cyclopenta[b]pyridine derivatives exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .
Anticancer Activity
Studies have explored the anticancer potential of cyclopenta[b]pyridine derivatives. Specific analogues have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The unique structural features of this compound could enhance its efficacy as an anticancer agent .
The mechanism of action likely involves the compound's interaction with specific molecular targets in cells. It may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. This interaction is crucial for its antimicrobial and anticancer effects.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of related cyclopenta[b]pyridine derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, demonstrating the potential of these compounds in treating infections .
Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines showed that certain derivatives significantly reduced cell viability. The mechanisms identified included increased reactive oxygen species (ROS) production and activation of apoptotic pathways .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 2-thienylacetate | Thiophene derivative | Moderate antimicrobial activity |
| Thiophene-2-carboxylic acid | Simpler thiophene-based compound | Limited anticancer effects |
METHYL 2-{[(7E)-3-cyano-4-(thiophen-2-yil)-7-[(thiophen-2-yil)methylidene]-5H,6H,7H-cyclopenta[b]pyridin-2-yil]sulfany}acetate stands out due to its complex structure and enhanced biological activities compared to simpler thiophene derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
